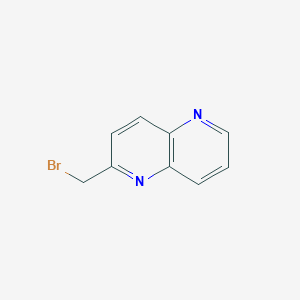
2-(Bromomethyl)-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1,5-naphthyridine is a heterocyclic organic compound that features a bromomethyl group attached to a naphthyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,5-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, solvent composition, and reaction time can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-1,5-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of naphthyridine.
Oxidation: Oxidized naphthyridine derivatives.
Reduction: Methyl-substituted naphthyridine.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1,5-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-1,5-naphthyridine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s bioactivity. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and interference with DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)acrylate: Another bromomethyl-containing compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A compound with a similar bromomethyl group but different ring structure.
3-Bromo-2-(bromomethyl)propionic acid: Contains two bromine atoms and is used in different chemical reactions.
Uniqueness
2-(Bromomethyl)-1,5-naphthyridine is unique due to its naphthyridine ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H7BrN2 |
|---|---|
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h1-5H,6H2 |
InChI-Schlüssel |
ODKCTVDSGGCGET-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=N2)CBr)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)CBr)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















